molecular formula C13H18BrNO B1299556 1-(3-(2-Bromophenoxy)propyl)pyrrolidine CAS No. 415937-02-9

1-(3-(2-Bromophenoxy)propyl)pyrrolidine

Cat. No.: B1299556
CAS No.: 415937-02-9
M. Wt: 284.19 g/mol
InChI Key: RGMOMNHQDYQJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(2-Bromophenoxy)propyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a bromophenoxy group attached to a propyl chain, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2-Bromophenoxy)propyl)pyrrolidine typically involves the reaction of 2-bromophenol with 3-chloropropylamine in the presence of a base to form the intermediate 3-(2-bromophenoxy)propylamine. This intermediate is then reacted with pyrrolidine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2-Bromophenoxy)propyl)pyrrolidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, resulting in the formation of oxidized products.

    Reduction Reactions: Reduction of the bromophenoxy group can lead to the formation of phenoxy derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of azido or cyano derivatives.

    Oxidation Reactions: Formation of N-oxide or hydroxylated products.

    Reduction Reactions: Formation of phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a chemical probe for studying G protein-coupled receptors (GPCRs) and other molecular targets.

    Biology: Investigated for its potential as a bioactive compound with applications in cellular and molecular biology.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(2-Bromophenoxy)propyl)pyrrolidine involves its interaction with specific molecular targets, such as GPCRs. The compound binds to these receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including changes in cellular function and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(2-Chlorophenoxy)propyl)pyrrolidine
  • 1-(3-(2-Fluorophenoxy)propyl)pyrrolidine
  • 1-(3-(2-Iodophenoxy)propyl)pyrrolidine

Uniqueness

1-(3-(2-Bromophenoxy)propyl)pyrrolidine is unique due to the presence of the bromine atom in the phenoxy group, which imparts distinct chemical and biological properties. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and binding affinity to molecular targets.

Properties

IUPAC Name

1-[3-(2-bromophenoxy)propyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c14-12-6-1-2-7-13(12)16-11-5-10-15-8-3-4-9-15/h1-2,6-7H,3-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMOMNHQDYQJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCOC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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